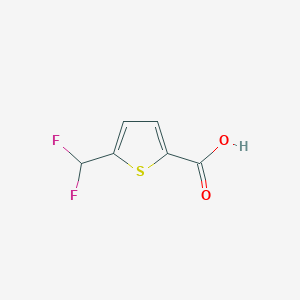
5-(Difluoromethyl)thiophene-2-carboxylic acid
説明
5-(Difluoromethyl)thiophene-2-carboxylic acid is a chemical compound that belongs to the family of thiophene derivatives. Thiophenes are heterocyclic compounds with a sulfur atom and a five-membered ring structure. The presence of the difluoromethyl group and carboxylic acid function in the molecule suggests that it has unique chemical and physical properties that could be exploited in various chemical reactions and applications.
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various routes. For instance, a convenient synthesis route for thieno[3,2-b]thiophene-2-carboxylic acid derivatives is described, which could potentially be adapted for the synthesis of 5-(difluoromethyl)thiophene-2-carboxylic acid . Additionally, the synthesis of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid is reported, which could be relevant for the synthesis of the difluoromethyl-substituted analog .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial in determining their reactivity and interaction with other molecules. The thiophene ring provides aromatic stability, while substituents like the difluoromethyl group can influence the electron density and reactivity of the molecule. The carboxylic acid functionality allows for the formation of hydrogen bonds and can act as a coordination site in metal complexes .
Chemical Reactions Analysis
Thiophene derivatives participate in various chemical reactions. The presence of a carboxylic acid group in 5-(difluoromethyl)thiophene-2-carboxylic acid could allow for the formation of supramolecular liquid-crystalline complexes through intermolecular hydrogen bonding . Additionally, the compound could be involved in the construction of coordination polymers with different architectures, as seen with other thiophene-2-carboxylic acid derivatives . The brominated analog of thiophene-2-carboxylic acid has been used to synthesize a series of novel derivatives with spasmolytic activity, suggesting potential bioactivity for the difluoromethyl analog as well .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The difluoromethyl group is electron-withdrawing, which could affect the acidity of the carboxylic acid and the overall stability of the molecule. The thermal and physical properties of thiophene-2-carboxylic acid derivatives have been studied, providing insights into their stability and potential applications . The electronic properties of thiophene-based derivatives have been explored using density functional theory (DFT) calculations, which could be applied to 5-(difluoromethyl)thiophene-2-carboxylic acid to predict its reactivity and stability .
科学的研究の応用
Synthesis and Spasmolytic Activity of Thiophene-Based Derivatives : Novel thiophene-based derivatives of 5-bromothiophene-2-carboxylic acid were synthesized and showed good spasmolytic effects. These compounds were characterized through spectral analysis and studied for their structural and electronic properties using density functional theory (DFT) calculations (Rasool et al., 2020).
Liquid-Crystalline Complexes from Thieno[3,2-b]thiophene-2-Carboxylic Acids : A class of novel supramolecular liquid-crystalline complexes were formed using derivatives of thieno[3,2-b]thiophene-2-carboxylic acids and stilbazoles. This research highlights a convenient route for synthesizing these compounds (Tso et al., 1998).
Immunosuppressive Butenamides Synthesis : In an effort to synthesize compounds with immunosuppressive activity, 5-[4-(1,1-dimethylethyl)phenyl]thiophene-2-carboxylic acid was used as a key intermediate in the synthesis of phenylheteroarylbutenamides and phenylbutenamides (Axton et al., 1992).
Synthesis of Arotinolol Hydrochloride : 5-Acetylthiophene-2-carboxylic acid was used in a multi-step reaction to produce arotinolol hydrochloride, a compound with potential pharmaceutical applications (Hongbin et al., 2011).
Mass Spectral Analysis of Thiophene-2-Carboxylic Acids : The mass spectra of various substituted thiophene-2-carboxylic acids were reported, providing valuable information for their identification and analysis (Fisichella et al., 1982).
Synthesis and Electropolymerization of Tetrathiafulvalene–Thiophene Assemblies : Compounds coupling tetrathiafulvalene with thiophene-3-carboxylic acid showed potential for electrochromic applications. Their structures were characterized, and electropolymerization was conducted to form polymers with rapid deposition (Li et al., 2020).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a potential target .
特性
IUPAC Name |
5-(difluoromethyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,5H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITCEGGANINIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)thiophene-2-carboxylic acid | |
CAS RN |
189330-23-2 | |
| Record name | 5-(difluoromethyl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2519086.png)
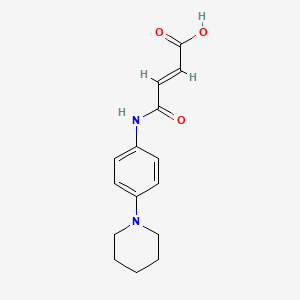
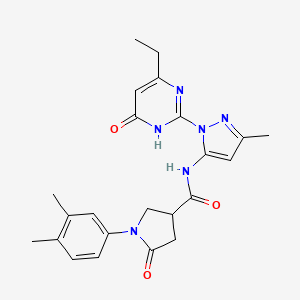
![N-(3-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2519092.png)
![5-(4-(dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2519095.png)
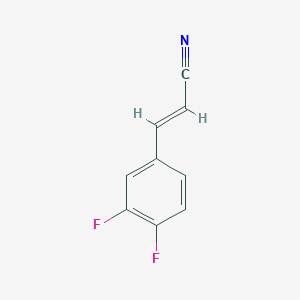
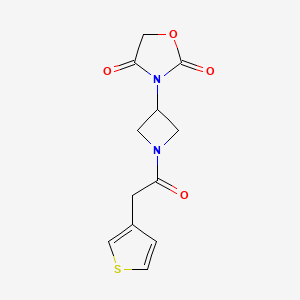
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopentanecarboxamide](/img/structure/B2519099.png)
![3-((4-isopropylphenyl)sulfonyl)-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2519101.png)
![N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2519102.png)
![N-(4-chlorophenyl)-2-{5-[(4-fluorophenyl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide](/img/structure/B2519104.png)
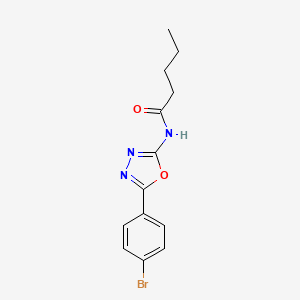
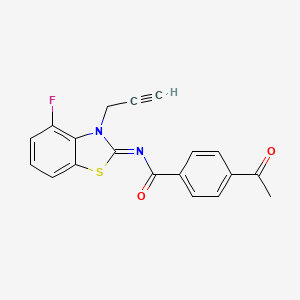
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2519109.png)